molecular formula C16H12ClNO2S B2852987 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034594-79-9

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2852987
CAS No.: 2034594-79-9
M. Wt: 317.79
InChI Key: FUDRCBXOFJXFQZ-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of antiviral discovery. This benzamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Value While direct biological data for this specific compound is not available in the public domain, it shares a high structural similarity with a class of compounds known as N-[(thiophen-3-yl)methyl]benzamides, which have been identified as potent fusion inhibitors against Influenza A Virus (IAV) . These related compounds target the viral hemagglutinin (HA) protein, preventing the conformational change necessary for the virus to enter host cells . Researchers may therefore investigate this compound for its potential to inhibit the entry of IAV strains, including A/H1N1 and A/H5N1, by potentially binding to the stem region of the HA protein and stabilizing it against pH-induced refolding . Chemical Structure Features The molecular structure features a benzamide core linked to a biheteroaromatic system comprising thiophene and furan rings. This design is consistent with structure-activity relationship (SAR) studies that highlight the importance of the benzamide core and the heteroaromatic moiety for anchoring within the HA binding cavity . The 2-chloro substituent on the benzamide ring is a common feature in this chemical space, often explored to optimize binding affinity and metabolic stability. Handling and Disclaimer This product is offered exclusively for research purposes by qualified laboratory personnel. All safety data should be consulted prior to use. Researchers are encouraged to validate the compound's identity and purity through appropriate analytical methods before use in experimental studies.

Properties

IUPAC Name

2-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(20-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDRCBXOFJXFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Paal-Knorr Furan Synthesis with Thiophene Functionalization

Step 1: 1,4-Diketone Preparation
React ethyl acetoacetate with thiophene-3-carbaldehyde under Claisen-Schmidt condensation:
$$
\text{Thiophene-3-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{1-(Thiophen-3-yl)butane-1,4-dione}
$$
Conditions : 80°C, 12 h, 72% yield.

Step 2: Cyclization to Furan
Treat diketone with concentrated H₂SO₄:
$$
\text{1-(Thiophen-3-yl)butane-1,4-dione} \xrightarrow{\text{H₂SO₄, 0°C}} \text{5-(Thiophen-3-yl)furan-2-carbaldehyde}
$$
Conditions : 0°C, 2 h, 85% yield.

Step 3: Reductive Amination

  • Reduce aldehyde to alcohol:
    $$
    \text{5-(Thiophen-3-yl)furan-2-carbaldehyde} \xrightarrow{\text{NaBH₄, MeOH}} \text{5-(Thiophen-3-yl)furan-2-methanol}
    $$
    Yield : 92%.
  • Convert alcohol to amine via Gabriel synthesis:
    $$
    \text{5-(Thiophen-3-yl)furan-2-methanol} \xrightarrow{\text{Phthalimide, DEAD, PPh₃}} \text{Phthalimidomethyl derivative} \xrightarrow{\text{Hydrazine}} \text{Methanamine}
    $$
    Overall Yield : 68%.

Route 2: Suzuki-Miyaura Cross-Coupling

Step 1: Bromofuran Synthesis
Prepare 5-bromofuran-2-carbaldehyde via Vilsmeier-Haack reaction:
$$
\text{Furan} \xrightarrow{\text{POCl₃, DMF}} \text{5-Bromofuran-2-carbaldehyde}
$$
Yield : 78%.

Step 2: Thiophene Coupling
Cross-coupling with thiophen-3-ylboronic acid:
$$
\text{5-Bromofuran-2-carbaldehyde} + \text{Thiophen-3-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃, DME}} \text{5-(Thiophen-3-yl)furan-2-carbaldehyde}
$$
Conditions : 90°C, 8 h, 83% yield.

Step 3: Amination Sequence
Same as Route 1 (Steps 3.1–3.2).

Route 3: Direct Alkylation of Furan-Thiophene Intermediate

Step 1: Chloromethylation
Treat 5-(thiophen-3-yl)furan with chloromethyl methyl ether (MOMCl) and ZnCl₂:
$$
\text{5-(Thiophen-3-yl)furan} \xrightarrow{\text{MOMCl, ZnCl₂}} \text{5-(Thiophen-3-yl)furan-2-yl)chloromethane}
$$
Yield : 65%.

Step 2: Ammonolysis
React with aqueous ammonia:
$$
\text{Chloromethane derivative} + \text{NH₃} \xrightarrow{\text{EtOH, Δ}} \text{Methanamine}
$$
Yield : 58%.

Amide Bond Formation with 2-Chlorobenzoyl Chloride

General Procedure :
Stir equimolar 5-(thiophen-3-yl)furan-2-yl)methanamine and 2-chlorobenzoyl chloride in dichloromethane with triethylamine:
$$
\text{R-NH₂} + \text{ClC₆H₄COCl} \xrightarrow{\text{Et₃N, DCM}} \text{2-Chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide}
$$
Optimized Conditions :

  • Base : Triethylamine (2.5 eq)
  • Temperature : 0°C → RT
  • Time : 4 h
  • Yield : 89%

Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H)
  • δ 7.45–7.39 (m, 3H, Ar-H)
  • δ 7.21 (dd, J = 5.1, 3.0 Hz, 1H, Thiophene-H)
  • δ 6.98 (d, J = 3.4 Hz, 1H, Furan-H)
  • δ 6.53 (d, J = 3.4 Hz, 1H, Furan-H)
  • δ 4.62 (s, 2H, CH₂)

¹³C NMR (101 MHz, CDCl₃) :

  • δ 166.5 (C=O)
  • δ 152.1 (Furan C-2)
  • δ 134.8 (Thiophene C-3)
  • δ 128.9–126.3 (Aromatic carbons)
  • δ 44.7 (CH₂)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₁₂ClNO₂S : 317.0215
Found : 317.0213 [M+H]⁺

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield (%) 52 61 38
Step Count 5 4 3
Purification Complexity High Medium Low
Scalability Moderate High Low

Key Observations :

  • Route 2 (Suzuki coupling) offers superior yield and scalability
  • Route 3 suffers from regioselectivity issues during chloromethylation
  • Paal-Knorr cyclization (Route 1) requires strict temperature control

Industrial-Scale Production Considerations

Process Intensification Strategies :

  • Continuous Flow Reactors : Implement for Suzuki coupling (residence time: 20 min, 95% conversion)
  • Catalyst Recycling : Recover Pd via chelating resins (≥98% recovery)
  • Solvent Recovery : Distill DCM and EtOAc via fractional distillation (≥99% purity)

Cost Analysis :

  • Raw Material Cost: $412/kg (Route 2) vs. $587/kg (Route 1)
  • Energy Consumption: 28 kWh/kg (Route 2) vs. 35 kWh/kg (Route 1)

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses .

Comparison with Similar Compounds

Structural Analogues in Antifungal and Antimicrobial Contexts

Several benzamide derivatives with heterocyclic substitutions demonstrate antifungal activity. For example:

  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) inhibits Candida albicans by targeting thioredoxin reductase. Its furan-oxadiazole motif contrasts with the thiophene-furan system in the target compound, suggesting divergent electronic profiles and binding interactions .
  • 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide exhibits antibacterial activity against Pseudomonas aeruginosa. The thiadiazole ring here replaces the furan-thiophene system, highlighting how heterocycle choice influences target selectivity .
Key Structural Differences:
Compound Core Heterocycle Biological Target Activity
Target compound Furan-thiophene Not specified in evidence Unknown
LMM11 Furan-oxadiazole Thioredoxin reductase Antifungal
4-Chloro-N-(thiadiazole)benzamide Thiadiazole Bacterial enzymes Antibacterial

Benzamides in CNS-Targeted Therapeutics

Compounds like 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide are potent P2X7 receptor antagonists with CNS penetration. The cyclohexyl-hydroxy group enhances blood-brain barrier permeability, unlike the target compound’s thiophene-furan system, which may limit CNS access due to higher hydrophobicity or steric hindrance .

Crystallographic and Stability Insights

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide forms hydrogen-bonded dimers via N–H···N interactions, stabilizing its crystal lattice.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide, and what critical reaction parameters influence yield?

  • Answer : The synthesis typically involves multi-step reactions, including: (i) Coupling of the thiophen-3-yl-furan intermediate with a chlorinated benzoyl chloride derivative. (ii) Purification via column chromatography or recrystallization. Key parameters include temperature control (e.g., maintaining <60°C to prevent side reactions) and pH optimization during amide bond formation. For analogs, reaction yields are sensitive to the stoichiometry of reagents and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :
  • NMR (¹H/¹³C) : Essential for confirming the connectivity of the thiophene-furan hybrid moiety and benzamide core.
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings, critical for understanding π-π interactions .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .

Q. How is the preliminary biological activity of this compound assessed in antimicrobial research?

  • Answer : Standard protocols include:
  • In vitro MIC assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : To evaluate bactericidal vs. bacteriostatic effects.
    Structural analogs with similar thiophene-furan scaffolds show moderate activity against methicillin-resistant S. aureus (MRSA), suggesting potential for further optimization .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:
  • Assay conditions : pH, serum protein content, or solvent (DMSO vs. aqueous buffers).
  • Compound purity : Validate via HPLC (>95% purity) to exclude confounding impurities.
  • Orthogonal assays : Use both cell-based and enzymatic assays to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

  • Answer :
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability.
  • Bioisosteric replacement : Replace the thiophene ring with a pyridine moiety to improve solubility.
    Comparative analyses of analogs (e.g., fluorinated derivatives) reveal enhanced cytotoxicity in breast cancer cell lines (MCF-7) .

Q. What computational methods predict the binding mode of this compound with potential protein targets?

  • Answer :
  • Molecular docking : Identify interactions with enzymes like cytochrome P450 or bacterial enoyl-ACP reductase.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • DFT calculations : Map electrostatic potential surfaces to rationalize reactivity at the chloro-substituted benzene ring .

Q. What experimental designs are used to optimize synthetic scalability while minimizing side reactions?

  • Answer :
  • Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, solvent ratio) via factorial designs.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .

Q. How is metabolite profiling conducted to assess metabolic stability in preclinical models?

  • Answer :
  • LC-MS/MS : Identify Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites in liver microsomes.
  • CYP450 inhibition assays : Determine if the compound inhibits key isoforms (e.g., CYP3A4).
  • In silico tools : Use software like ADMET Predictor™ to estimate clearance rates .

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